(S)-Praziquantel

Beschreibung

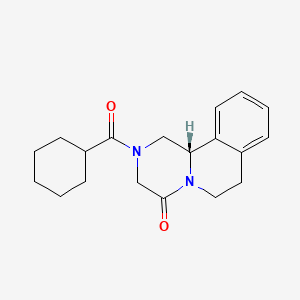

Structure

3D Structure

Eigenschaften

IUPAC Name |

(11bS)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVJFNAIGNNGKK-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57452-97-8 | |

| Record name | Praziquantel, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRAZIQUANTEL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88027IXB7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Enantioseparation of S Praziquantel

Asymmetric Synthesis Approaches to Enantiopure Praziquantel (B144689) Precursors

Asymmetric synthesis offers a direct route to enantiomerically pure compounds, bypassing the need for resolving a racemic mixture. Several strategies have been explored for the synthesis of chiral precursors to (S)-Praziquantel.

Mechanochemistry, or solvent-free synthesis via grinding or milling, has emerged as a sustainable and efficient alternative to traditional solution-based chemistry. researchgate.net This approach has been applied to the synthesis of Praziquantel precursors. Researchers have developed a pathway involving a mechanochemical asymmetric aza-Henry/acylation reaction to produce key intermediates. researchgate.netrsc.org This method avoids the use of bulk toxic solvents, offering an environmentally friendly route to the desired chiral amine precursors. researchgate.net One reported pathway involves a three- to four-step process that includes a mechanochemical reaction, hydrogenation, and a solvent-free acylation-ring closing reaction to yield the final product with excellent enantiopurity (>99%). researchgate.netrsc.org

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral imines and ketones. researchgate.netmdpi.com This technique, notably using Noyori-type ruthenium catalysts, has been successfully applied to the synthesis of enantiopure Praziquantel precursors. researchgate.netmdpi.comosti.gov The strategy involves the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (B110456) intermediate using a chiral Ru complex and a hydrogen source like a triethylamine-formic acid azeotrope. osti.gov This key step yields the corresponding chiral tetrahydroisoquinoline amine with high enantiopurity. osti.gov

One study reported the reduction of a prochiral imine which initially afforded the product in 62% enantiomeric excess (ee). However, a single crystallization was sufficient to amplify the enantiomeric purity to 98% ee. researchgate.net The resulting amine is then converted to the final (R)-(-)-praziquantel in subsequent steps. researchgate.net

| Catalyst/Reagent | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| (S,S)-Ru complex | Asymmetric Transfer Hydrogenation | Prochiral 3,4-dihydroisoquinoline | Chiral tetrahydroisoquinoline amine | Excellent | osti.gov |

| Ruthenium catalyst | Asymmetric Transfer Hydrogenation | Prochiral imine | Chiral amine | 62% (initial), 98% (after crystallization) | researchgate.net |

Chiral Resolution Techniques for this compound and its Intermediates

Chiral resolution remains a practical and widely used method for obtaining single enantiomers, especially on a large scale. This involves separating a racemic mixture into its constituent enantiomers.

The most common resolution strategy involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like crystallization. libretexts.org While Praziquantel itself lacks ionizable functional groups suitable for salt formation, its amine precursor, Praziquanamine, is an ideal candidate for this type of resolution. nih.govveranova.com

The process typically involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent system, allowing the less soluble diastereomeric salt to crystallize preferentially. plos.orgnih.gov After separation, the pure enantiomer of the amine can be liberated from the salt by treatment with a base. researchgate.netresearchgate.net

Tartaric acid and its derivatives are among the most common and effective chiral resolving agents. For the resolution of racemic Praziquanamine, (–)-dibenzoyl-L-tartaric acid has proven to be particularly effective. plos.orgnih.govgoogle.com Research, some of which was conducted through an open collaboration on the internet, identified this method as a promising route for the large-scale, economically viable production of single-enantiomer Praziquantel. plos.orgnih.govresearchgate.net

In a typical procedure, racemic Praziquanamine and (–)-dibenzoyl-L-tartaric acid are dissolved in a heated mixture of isopropanol (B130326) and water. plos.orgnih.gov Upon cooling, the diastereomeric salt of one enantiomer crystallizes and can be collected by filtration. plos.orgnih.gov One study reported obtaining the salt with an initial enantiomeric excess of 79%, which could be further enhanced through recrystallization. plos.orgnih.gov The chiral acid can often be recycled after the amine is liberated, adding to the economic feasibility of the process. researchgate.netresearchgate.net

| Racemic Intermediate | Chiral Resolving Agent | Solvent System | Initial Result | Reference |

| Praziquanamine | (–)-Dibenzoyl-L-tartaric acid | Isopropanol/Water | Diastereomeric salt crystals (44% yield) | plos.orgnih.gov |

| Praziquanamine | L-(−)-dibenzoyltartaric acid | Not specified | Salt formation | researchgate.netresearchgate.net |

| Praziquantel Intermediate | Tartaric acid | Not specified | Promising resolution | plos.orgresearchgate.net |

Diastereomeric Salt Formation with Chiral Resolving Agents

Application of Chiral Naproxen Derivatives

A notable advancement in the synthesis of enantiopure praziquantel involves the use of chiral resolving agents, with (S)-(+)-naproxen emerging as a particularly effective option for the resolution of praziquanamine, a key precursor to praziquantel. researchgate.netresearchgate.net This method provides a practical pathway to obtaining the desired enantiomer.

The process leverages the formation of diastereomeric salts between the racemic praziquanamine and an enantiomerically pure chiral acid like (S)-naproxen. google.com These diastereomeric salts possess different physical properties, which allows for their separation. Specifically, the reaction of racemic praziquanamine with (S)-naproxen can lead to the precipitation of a diastereomeric salt containing (R)-Praziquanamine, leaving the (S)-Praziquanamine enriched in the mother liquor. google.com The efficiency of this resolution is highlighted by the ability to isolate (R)-PZQamine in 44% yield and 80% enantiomeric excess (ee) without recrystallization, and 33% yield with 97% ee after a single recrystallization. nih.gov

The use of (S)-naproxen is advantageous due to its availability in large quantities and high purity as an active pharmaceutical ingredient (API). google.com Following the separation of the diastereomers, the desired (S)-praziquanamine can be recovered and subsequently acylated to yield this compound. mdpi.com This approach has been successfully applied to synthesize not only the enantiomers of praziquantel but also their 4'-hydroxy derivatives. researchgate.netresearchgate.net

Chromatographic Enantioseparation Methods

Chromatographic techniques are pivotal in the direct separation of praziquantel enantiomers, offering high-resolution purification.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful tool for the enantioseparation of praziquantel. The direct approach involves passing the racemic mixture through a column containing a CSP that interacts differently with each enantiomer, leading to their separation. acs.org

Several types of chiral adsorbents have been investigated for the separation of praziquantel enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated significant success. acs.orgnih.gov Commercially available columns like Chiralcel OD, Chiralcel OJ, and Chiralpak AD are effective in resolving the enantiomers of praziquantel. acs.org

Microcrystalline cellulose triacetate (MCTA) has been identified as a particularly effective CSP, exhibiting high enantioselectivity for praziquantel. acs.org The choice of CSP is critical as it determines the elution order of the enantiomers. For instance, cellulose-based and amylose-based CSPs can exhibit different elution orders for the praziquantel isomers. acs.org A study utilizing a Chiralpak IB column, which contains cellulose tris (3,5-dimethylphenylcarbamate) as the chiral selector, successfully optimized the enantioseparation of praziquantel in reverse phase mode. researchgate.net Another novel bridged bis(β-cyclodextrin) chiral stationary phase, HTCDP, has also shown excellent performance in separating praziquantel enantiomers. rsc.org

Table 1: Chiral Stationary Phases for Praziquantel Enantioseparation

| Chiral Stationary Phase (CSP) | Base Material | Status | Reference |

|---|---|---|---|

| Chiralcel OD | Cellulose | Effective | acs.org |

| Chiralcel OJ | Cellulose | Effective | acs.org |

| Chiralpak AD | Amylose | Effective | acs.org |

| Microcrystalline Cellulose Triacetate (MCTA) | Cellulose | High Enantioselectivity | acs.org |

| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Effective | researchgate.net |

| HTCDP | Bridged bis(β-cyclodextrin) | Effective | rsc.org |

| Chiralcel OZ | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Effective | researchgate.net |

The composition of the mobile phase plays a crucial role in optimizing the separation of praziquantel enantiomers in HPLC. The choice of solvents and additives can significantly impact the retention times and resolution of the enantiomers.

For polysaccharide-based CSPs, mobile phases consisting of hexane-ethanol mixtures are commonly used. researchgate.net For example, a mobile phase of hexane-ethanol (85:15, v/v) has been successfully employed with a Chiralcel OD-H column. researchgate.net In another instance, a mixture of acetonitrile, methanol, dichloromethane, and L-tartaric acid was optimized for resolution. researchgate.net

For reversed-phase cellulose-based columns like Chiralcel OJ-R, a mobile phase of 0.1 M sodium perchlorate-acetonitrile (66:34, v/v) has been used effectively. nih.gov The optimization of mobile phase composition is often achieved through systematic studies, including Design of Experiments (DoE), to find the ideal conditions for baseline separation. researchgate.net The flow rate and column temperature are also critical parameters that need to be controlled to ensure stable and reproducible separation results. researchgate.net

Table 2: Optimized Mobile Phase Compositions for HPLC Enantioseparation of Praziquantel | Chiral Stationary Phase | Mobile Phase Composition | Detection Wavelength | Reference | | --- | --- | --- | --- | | Chiralcel OD-H | Hexane-Ethanol (85:15, v/v) | 220 nm | researchgate.net | | Chiralcel OJ-R | 0.1 M Sodium Perchlorate-Acetonitrile (66:34, v/v) | Not Specified | nih.gov | | Phenomenex Luna 3 μm phenyl-hexyl | 0.5% Triethylamine (pH 9.0) and Acetonitrile (55:45, v/v) | UV and Fluorimetric | rsc.org | | Acetonitrile and Water (60:40, % v/v) | 262 nm | latamjpharm.org |

Capillary Electrophoresis with Cyclodextrin-Based Chiral Selectors

Capillary electrophoresis (CE) has emerged as a highly efficient technique for the enantioseparation of praziquantel, with cyclodextrins (CDs) being widely used as chiral selectors. mdpi.comresearchgate.net Anionic cyclodextrins, in particular, have shown a strong ability to discriminate between the uncharged praziquantel enantiomers. researchgate.netnih.gov

Among various cyclodextrins, sulfated-β-cyclodextrin (S-β-CD) has been identified as the most effective chiral selector for praziquantel enantiomers. mdpi.comnih.gov It provides excellent enantioseparation due to the highly different mobilities of the transient diastereomeric complexes formed between the cyclodextrin (B1172386) and each enantiomer, even with nearly equal stability constants. mdpi.comnih.gov The use of sulfobutylether-β-CD (SBE-β-CD) has also been reported for the successful enantioseparation of praziquantel. mdpi.com

Optimization of CE methods involves adjusting parameters such as the buffer pH, concentration of the chiral selector, applied voltage, and capillary temperature. nih.gov For instance, an optimized method utilized a 50 mM phosphate (B84403) buffer at pH 2.0 with 15 mM sulfated-β-cyclodextrin. nih.gov A simple polarity switch can be employed to reverse the migration order of the enantiomers, which can lead to significantly improved resolution. nih.gov

Racemization Strategies for (S)-Praziquanamine and Related Intermediates

One effective method for the racemization of (S)-praziquanamine involves a one-pot, palladium-catalyzed procedure. cabidigitallibrary.orgclockss.org This process proceeds through the dehydrogenation of (S)-praziquanamine to form an achiral intermediate, 6,7-dihydro-4H-pyrazino[2,1-a]isoquinolin-4-one, followed by hydrogenation to yield the racemic mixture of praziquanamine. cabidigitallibrary.org A superior approach involves directly treating (S)-praziquanamine with palladium on carbon (Pd/C) under a hydrogen atmosphere, which results in a quantitative yield of the racemate with high chemical purity. cabidigitallibrary.org

Other reported racemization methods require harsher conditions, such as treatment with potassium tert-butoxide at elevated temperatures in an anhydrous solvent. europa.eu A flow system utilizing a packed bed reactor with Pd/C at 130°C has also been developed for the clean racemization of praziquantel derivatives. mdpi.comeuropa.eu The racemization process is influenced by factors such as base stoichiometry and temperature, with optimal conditions identified to be in the range of 0.4 to 0.8 equivalents of base at temperatures between 0°C and 30°C. google.com

Pharmacological and Biological Efficacy of S Praziquantel in Antiparasitic Studies

In Vitro Anthelmintic Activity Studies of (S)-Praziquantel

In vitro studies are fundamental in determining the direct activity of a compound against a parasite, independent of host-mediated effects. Research on this compound has consistently shown it to be substantially less potent than its (R)-counterpart.

Studies comparing the enantiomers of Praziquantel (B144689) have revealed significant differences in their effects on various Schistosoma species.

Against adult Schistosoma haematobium, this compound was found to be 501 times less active than (R)-Praziquantel after a 4-hour incubation period. nih.gov While (R)-PZQ induced high activity at very low concentrations, (S)-PZQ required much higher concentrations to produce a similar effect. nih.govresearchgate.net

Similarly, in studies with Schistosoma mansoni, this compound demonstrated markedly lower activity compared to the (R)-enantiomer. nih.gov Research has shown that even at high concentrations, (S)-PZQ has a limited effect on the motility and survival of adult S. mansoni worms. nih.gov One study found that adult worms incubated for short periods (1-2 hours) in high concentrations of (S)-PZQ recovered almost completely after being transferred to a drug-free medium. nih.gov

Praziquantel's spectrum of activity includes a range of trematodes and cestodes. doi.org While the (R)-enantiomer is the primary active agent, the activity of this compound has also been evaluated against other flatworms. For instance, in studies on the cestode Echinococcus multilocularis, which causes hydatid disease, (S)-PZQ was tested alongside its (R)-enantiomer. acs.orgparasitetesting.com Both enantiomers were observed to cause a sustained contraction of the parasite's protoscoleces, a key indicator of anthelmintic effect. acs.org This suggests that while less potent than the (R)-form, (S)-PZQ is not entirely inert against all susceptible parasites. acs.org The action of praziquantel is generally specific to trematodes and cestodes, with nematodes being unaffected. drugbank.com

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For Praziquantel's enantiomers, the IC50 values highlight the disparity in their activity. The eudysmic ratio, which is the ratio of the IC50 of the less active enantiomer (distomer, in this case (S)-PZQ) to the more active enantiomer (eutomer, (R)-PZQ), quantifies this difference. nih.gov

In a study on adult S. haematobium, the IC50 for this compound was 3.51 µg/ml after 4 hours and 3.40 µg/ml after 72 hours. nih.govresearchgate.netresearchgate.net In contrast, the IC50 for (R)-Praziquantel was 0.007 µg/ml at 4 hours, resulting in a high eudysmic ratio of 501, underscoring the significantly lower in vitro potency of the (S)-enantiomer. nih.govresearchgate.netresearchgate.net

For S. mansoni, the difference was also pronounced. One study determined the IC50 of this compound to be 5.85 µg/ml for adult worms, while the IC50 for (R)-Praziquantel was 0.02 µg/ml. nih.gov This resulted in an estimated eudysmic ratio of 293, again confirming the substantial difference in activity. nih.gov

Table 1: In Vitro IC50 Values and Eudysmic Ratios of Praziquantel Enantiomers

| Parasite Species | Enantiomer | IC50 (µg/ml) | Eudysmic Ratio |

|---|---|---|---|

| S. haematobium (4h) | (R)-Praziquantel | 0.007 nih.govresearchgate.netresearchgate.net | 501 nih.govresearchgate.netresearchgate.net |

| This compound | 3.51 nih.govresearchgate.netresearchgate.net | ||

| S. mansoni (72h) | (R)-Praziquantel | 0.02 nih.gov | 293 nih.gov |

In Vivo Anthelmintic Activity Assessments of this compound

In vivo studies in animal models, such as mice, provide a more comprehensive picture of a drug's efficacy, incorporating host metabolic processes and immune responses.

Murine models are standard for evaluating antischistosomal drugs. plos.org When tested in mice infected with S. mansoni, this compound showed very limited efficacy. nih.gov In one study, even a high dose of (S)-PZQ resulted in a low worm burden reduction of only 19.6%. nih.gov Further investigation into the "hepatic shift," where worms are damaged and move from the mesenteric veins to the liver, revealed that the effect of this compound was only transient. Worms treated with (S)-PZQ returned to the mesenteric veins within 24 hours, unlike those treated with the (R)-enantiomer. nih.gov

Conversely, in a hamster model infected with S. haematobium, this compound demonstrated a surprising level of in vivo activity. nih.gov High doses resulted in significant total worm burden reductions of 83.0% and 94.1%. nih.govresearchgate.netresearchgate.net This suggests that host-specific factors or metabolic activation may play a role in the activity of (S)-PZQ against S. haematobium, a phenomenon not observed with S. mansoni. nih.gov It was also noted in this model that (S)-PZQ had a more pronounced effect on female worms. nih.gov

Worm burden reduction (WBR) is a key metric in in vivo studies. Comparative analyses consistently show the superiority of (R)-Praziquantel over this compound.

In the S. mansoni mouse model, a single dose of (R)-PZQ achieved a WBR of over 98%, while a dose of (S)-PZQ that was twice as high only produced a WBR of 19.6%. nih.gov The calculated 50% effective dose (ED50) for (R)-PZQ was 95.4 mg/kg, whereas for (S)-PZQ it was greater than 1,000 mg/kg, yielding an in vivo eudysmic ratio of over 10. nih.gov

In the S. haematobium hamster model, the results were different. (R)-PZQ was still more potent, with an ED50 of 24.7 mg/kg. nih.govresearchgate.net However, (S)-PZQ was also notably active, with an ED50 of 127.6 mg/kg. nih.govresearchgate.net This resulted in a much lower in vivo eudysmic ratio of 5.17, indicating that the difference in potency between the enantiomers is less pronounced in vivo for S. haematobium compared to the in vitro findings or the results from S. mansoni models. nih.gov

Table 2: Comparative In Vivo Worm Burden Reduction (WBR) of Praziquantel Enantiomers

| Host/Parasite Model | Enantiomer | Worm Burden Reduction (%) |

|---|---|---|

| Mouse / S. mansoni | (R)-Praziquantel | >98% nih.gov |

| This compound | 19.6% nih.gov | |

| Hamster / S. haematobium | (R)-Praziquantel | 98.5% nih.gov |

Investigation of Activity Against Juvenile Parasitic Stages

The efficacy of praziquantel is known to be stage-dependent, with generally lower activity against juvenile parasites compared to mature worms. researchgate.netnih.govfrontiersin.orgmdpi.comresearchgate.net This feature is a significant drawback, as it means a single dose may not achieve a complete cure, allowing immature worms to survive and mature. mdpi.complos.org Consequently, research into the activity of praziquantel enantiomers against these early stages is critical for understanding and improving treatment strategies.

Studies investigating the in vitro activity of praziquantel and its enantiomers against newly transformed schistosomula (NTS) of Schistosoma mansoni have provided insight into their stage-specific effects. While the (R)-enantiomer is the primary active component against adult worms, both enantiomers and their metabolites have been tested against juvenile forms. In one such study, (R)-PZQ was found to be highly effective, while (S)-PZQ showed significantly less activity. nih.gov Specifically, juvenile schistosomes, although they experience a large influx of Ca²⁺ and subsequent paralysis upon exposure to praziquantel, are able to recover, unlike adult worms. frontiersin.org

The development of praziquantel derivatives aims, in part, to address the limited efficacy against juvenile parasites. plos.org For instance, a derivative named P96, created by substituting the cyclohexyl group with a cyclopentyl, demonstrated markedly improved activity against 16-day-old juvenile S. japonicum compared to the parent praziquantel. plos.org This highlights that structural modifications can enhance efficacy against these more resilient stages. plos.org

**Table 1: In Vitro Activity of Praziquantel Forms Against Juvenile and Adult *Schistosoma mansoni***

| Compound/Enantiomer | Parasite Stage | Activity Metric (IC₅₀ in µg/mL) | Key Observation |

|---|---|---|---|

| (R)-Praziquantel | Adult | 0.02 | High potency against mature worms. nih.gov |

| This compound | Adult | 5.85 | Significantly lower potency compared to (R)-PZQ. nih.gov |

| (R)-Praziquantel | Newly Transformed Schistosomula (NTS) | Not specified, but active | Demonstrates activity against very early juvenile stages. nih.gov |

| This compound | Newly Transformed Schistosomula (NTS) | Not specified, but active | Demonstrates activity against very early juvenile stages. nih.gov |

| Praziquantel (Racemic) | Juvenile Worms | Low Efficacy | Generally less effective against developing schistosomes. plos.orgplos.org |

| Derivative P96 | 16-day-old Juveniles (S. japonicum) | 82.2% mortality at 50µM | Significantly more effective than PZQ against young worms. plos.org |

Structure-Activity Relationship (SAR) of Praziquantel Enantiomers and Analogs

The significant difference in biological activity between the enantiomers of praziquantel has been a focal point of research, driving structure-activity relationship (SAR) studies. These studies are essential for understanding the molecular interactions that underpin the drug's anthelmintic effects and for guiding the rational design of new, more effective analogs. nih.govbiorxiv.org

Correlation of this compound Structure with TRPMPZQ Ortholog Interactions

The primary target of praziquantel in schistosomes has been identified as a specific transient receptor potential (TRP) ion channel, TRPMPZQ. pnas.orgfrontiersin.orgnih.gov This channel, when activated, permits the influx of calcium ions, leading to sustained muscle contraction and paralysis of the parasite. biorxiv.orgbiorxiv.org The interaction with this channel is highly stereoselective.

The anthelmintic effect is predominantly attributed to (R)-Praziquantel, which is a potent agonist of the TRPMPZQ channel. nih.govbiorxiv.orgbiorxiv.org In contrast, this compound is substantially less effective, exhibiting a much lower affinity for the channel. biorxiv.orgbiorxiv.org For example, at the S. mansoni TRPMPZQ channel (Sm.TRPMPZQ), the EC₅₀ value for (R)-PZQ is approximately 0.5 µM, whereas for (S)-PZQ it is around 25 µM, indicating a nearly 50-fold difference in potency. biorxiv.orgbiorxiv.org This stereoselectivity is a consistent finding across studies and mirrors the effects observed on whole worms. pnas.orgfrontiersin.org

Molecular modeling and mutagenesis studies have revealed that (R)-PZQ fits into a hydrophobic binding pocket within the voltage-sensor like domain (VSLD) of the TRPMPZQ channel. biorxiv.orgnih.gov The cyclohexyl moiety of the (R)-enantiomer is a critical pharmacophore that sits (B43327) within a hydrophobic cleft, and the carbonyl groups form key hydrogen bonds with specific amino acid residues of the channel. biorxiv.orgnih.gov The structural conformation of this compound results in a less optimal binding orientation within this pocket, providing a clear structural basis for its dramatically reduced activity. biorxiv.org

Table 2: Stereoselective Activation of the Schistosome TRPMPZQ Channel

| Enantiomer | Interaction with TRPMPZQ | Relative Potency (EC₅₀) | Result of Interaction |

|---|---|---|---|

| (R)-Praziquantel | Potent Agonist | ~0.5 µM | Strong channel activation, Ca²⁺ influx, and spastic paralysis of the worm. biorxiv.orgbiorxiv.org |

| This compound | Weak Agonist | ~25 µM | Very weak channel activation, significantly less effective at causing paralysis. biorxiv.orgbiorxiv.org |

Analog Synthesis and Functional Profiling in Relation to this compound

The knowledge derived from SAR studies has fueled the synthesis of numerous praziquantel analogs with the aim of creating improved therapeutics. asm.org These efforts often involve modifying the praziquantel scaffold and then functionally profiling the new compounds against the parasite and its TRPMPZQ channel. nih.govresearchgate.netacs.org However, the SAR for praziquantel has been shown to be very stringent, with most modifications leading to a decrease in activity. nih.govbiorxiv.org

Key findings from analog synthesis and profiling include:

Cyclohexyl Ring Modifications: The cyclohexyl moiety is a critical determinant for efficacy. biorxiv.org Most significant modifications to this ring result in inactive or low-potency analogs, as the hydrophobic pocket of the TRPMPZQ channel has little tolerance for changes in this area. biorxiv.orgnih.gov One derivative, P96, which replaced the cyclohexyl with a cyclopentyl group, showed improved activity against juvenile worms, suggesting some modifications can be beneficial. plos.org

Hybrid Molecules: The concept of molecular hybridization has been used to create new molecules combining the praziquantel structure with other pharmacophores. For example, praziquantel-sulphonamide hybrids were developed to target both ion channels and the parasite's carbonic anhydrase. nih.govnih.gov While these showed some in vitro activity, further optimization was required. nih.govnih.gov Other hybrids, such as those combining praziquantel with cinnamic acids, were synthesized, with one compound showing notable activity, though still less than the reference drug. nih.gov

Core Structure Modifications: Even subtle changes to the core pyrazinoisoquinoline structure can significantly impact activity. The veterinary drug epsiprantel, which has a seven-membered ring instead of praziquantel's six-membered piperazine (B1678402) ring, has lower potency, demonstrating the strict structural requirements for optimal interaction with the target channel. biorxiv.org

The functional profiling of these diverse analogs consistently shows that their activity at the TRPMPZQ channel correlates well with their ability to cause worm paralysis, further validating the channel as the primary therapeutic target. nih.govacs.org

Table 3: Functional Profile of Selected Praziquantel Analogs

| Analog Type | Structural Modification | Functional Activity Profile |

|---|---|---|

| Ring-Modified Analog (P96) | Cyclohexyl ring replaced with a cyclopentyl group. | Showed improved efficacy against juvenile S. japonicum. plos.org |

| Core-Modified Analog (Epsiprantel) | Contains a seven-membered azepine ring. | Lower potency than (R)-Praziquantel. biorxiv.org |

| Sulphonamide Hybrids | Addition of a primary sulphonamide moiety. | Showed in vitro inhibition of S. mansoni, but require further optimization. nih.govnih.gov |

| Cinnamic Acid Hybrids | Coupling of 6-alkylpraziquanamines with cinnamic acids. | One derivative showed notable activity (78.2% at 10 µM) but was less potent than PZQ. nih.gov |

| General Analogs | Various modifications to the praziquantel scaffold. | The vast majority of derivatives show modest to low activity compared to the parent drug. asm.orgderpharmachemica.com |

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (R)-Praziquantel |

| Praziquantel |

| Epsiprantel |

Molecular Mechanism of Action Research Involving S Praziquantel

Investigation of Calcium Ion Homeostasis Disruption by Praziquantel (B144689) Enantiomers

A central hypothesis in praziquantel's mechanism of action is its ability to disrupt calcium ion homeostasis in the parasite. brighton.ac.uk Early studies demonstrated that praziquantel leads to a rapid and sustained influx of calcium ions into schistosomes, causing spastic muscle paralysis. brighton.ac.ukresearchgate.net

Roles of Voltage-Gated Calcium Channels (Sm.TRPMPZQ) in (S)-Praziquantel Activity

While the anthelmintic activity is mainly associated with (R)-PZQ, research into the role of specific ion channels has provided insights into the actions of both enantiomers. A key discovery has been the identification of a transient receptor potential (TRP) channel in Schistosoma mansoni, named Sm.TRPMPZQ, which is activated by praziquantel. biorxiv.orgbiorxiv.org This channel is a Ca²⁺-permeable channel, and its activation leads to the influx of calcium that causes muscle contraction. biorxiv.orgbiorxiv.org

Studies have shown that (R)-PZQ is a potent activator of Sm.TRPMPZQ, inducing responses at nanomolar concentrations. biorxiv.orgbiorxiv.org In contrast, (S)-PZQ also activates this channel, but at significantly higher concentrations, demonstrating a clear stereoselectivity. biorxiv.orgbiorxiv.org The EC₅₀ value, which represents the concentration required to elicit a half-maximal response, highlights this difference.

| Enantiomer | EC₅₀ for Sm.TRPMPZQ Activation |

|---|---|

| (R)-Praziquantel | 597 ± 10 nM biorxiv.org |

| This compound | 27.9 ± 3.1 µM biorxiv.org |

| Racemic Praziquantel (±PZQ) | 1.08 ± 0.14 µM biorxiv.org |

Enantioselective Activation of Transient Receptor Potential Channels

Further research has explored the interaction of praziquantel enantiomers with other TRP channels, including those in the host. A study profiling the activity of praziquantel against a panel of 17 human TRP channels revealed that both (R)-PZQ and (S)-PZQ could activate several of these channels, such as hTRPA1, hTRPC3, and hTRPC7, in the micromolar range. nih.govplos.org

Interestingly, human TRPM8 (hTRPM8) showed stereoselective activation by (S)-PZQ. nih.govplos.org This finding suggests that (S)-PZQ may have biological effects on the host's systems, independent of its weaker activity on the parasite's TRP channels. The activation of hTRPM8 by (S)-PZQ is thought to occur through interaction with the channel's transmembrane ligand-binding pocket. biorxiv.orgnih.gov

Exploration of Adenosine (B11128) Uptake Interference

An alternative hypothesis for praziquantel's mechanism of action involves the interference with adenosine uptake. brighton.ac.ukcambridge.org Schistosomes are incapable of synthesizing purines de novo and therefore rely on salvaging them from the host. veteriankey.com Adenosine is a crucial nucleoside for the parasite. brighton.ac.uk

Analysis of Tegumental Alterations Induced by Praziquantel Enantiomers

Praziquantel induces rapid and severe damage to the schistosome's tegument, the outer surface of the worm. drugbank.comnih.gov This damage includes swelling, vacuolization, fusion of tegumental ridges, and the loss of spines. nih.govnih.gov These alterations expose parasite antigens to the host's immune system. veteriankey.com

Studies using scanning electron microscopy have compared the effects of the praziquantel enantiomers on the tegument of S. mansoni and S. japonicum. nih.govnih.gov

| Treatment | Observed Tegumental Damage | Reference |

|---|---|---|

| This compound (levo-praziquantel) | Causes severe swelling, vacuolization, fusion of ridges, and loss of spines. | nih.govnih.gov |

| (R)-Praziquantel (dextro-praziquantel) | Induces similar but less severe damage at comparable concentrations. Higher concentrations are needed for effects similar to (S)-PZQ. | nih.govnih.gov |

| Racemic Praziquantel | Induces tegumental damage similar to the active enantiomer. | nih.gov |

These findings clearly demonstrate that the levorotatory enantiomer, this compound, is more potent in causing tegumental damage than the dextrorotatory enantiomer. nih.govnih.gov However, the nature of the damage caused by both enantiomers is qualitatively similar, suggesting they may act through related pathways to disrupt the tegumental structure. nih.gov

Hypotheses Regarding Multi-Target or Protein-Protein Interaction Mechanisms

The diverse effects of praziquantel have led to hypotheses that it may not have a single molecular target but could act on multiple targets or disrupt crucial protein-protein interactions within the parasite. brighton.ac.uknih.gov

One proposition is that praziquantel disrupts the interaction between a voltage-gated calcium channel and an accessory protein, SmTAL1. brighton.ac.uk Beyond the primary target of calcium channels, other potential targets like myosin regulatory light chains have been suggested. brighton.ac.ukbrighton.ac.uk Furthermore, network pharmacology approaches have been used to predict interactions between praziquantel and a range of proteins involved in various biological processes, including those related to the immune response, metabolism, and cellular structure. tandfonline.com

Pharmacokinetics and Metabolism of S Praziquantel

Absorption and Distribution Characteristics of (S)-Praziquantel

Following oral administration, praziquantel (B144689) is rapidly and almost completely absorbed, with approximately 80% of the dose being taken up. hres.capsu.ac.th Peak plasma concentrations are typically reached within 1 to 3 hours. hres.caresearchgate.net The drug undergoes a significant first-pass effect in the liver, which means a large portion is metabolized before it reaches systemic circulation. hres.capsu.ac.thdrugbank.com

Praziquantel is widely distributed throughout the body. oup.com Approximately 80% of the drug in the bloodstream is bound to plasma proteins, primarily albumin. drugbank.com It can also cross the blood-brain barrier, with concentrations in the cerebrospinal fluid reaching about 10% to 20% of the plasma concentration. hres.ca

Studies have shown that after administration of the racemic mixture, systemic levels of this compound are often higher than those of (R)-Praziquantel. nih.gov In swine, for instance, plasma concentrations of (S)-PZQ were found to be higher than those of its (R)-enantiomer. acs.org This difference is likely due to the enantioselective nature of its metabolism. nih.gov

Hepatic Metabolism of this compound

The liver is the primary site of praziquantel metabolism, where it is extensively biotransformed by the cytochrome P450 (CYP) enzyme system. hres.capsu.ac.th This metabolism results in a variety of hydroxylated and conjugated products that are generally inactive. psu.ac.th

Role of Cytochrome P450 Enzymes in this compound Metabolism (e.g., CYP2C19, CYP3A4)

Several CYP isoenzymes are involved in the metabolism of praziquantel, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5. nih.govresearchgate.net The metabolism of the two enantiomers is stereoselective, with different enzymes playing dominant roles for each.

Specifically for this compound, its metabolism is primarily catalyzed by CYP2C19 and CYP3A4 . researchgate.netresearchgate.netd-nb.info In contrast, the metabolism of the active (R)-enantiomer is mainly handled by CYP1A2 and CYP2C19. researchgate.netresearchgate.netd-nb.info This differential metabolism contributes to the observed differences in plasma concentrations between the two enantiomers. nih.gov In vitro studies have confirmed that CYP3A4 has a more significant role in the metabolism of (S)-PZQ compared to (R)-PZQ. researchgate.net In fact, it has been estimated that CYP3A4 is responsible for nearly 90% of the metabolism of (S)-PZQ. researchgate.net

Genetic variations (polymorphisms) in these CYP enzymes can lead to inter-individual differences in drug metabolism, potentially affecting plasma concentrations and treatment outcomes. nih.govfrontiersin.org For example, individuals with defective CYP2C19 variant alleles have been shown to have significantly higher plasma concentrations of praziquantel. frontiersin.orgfrontiersin.org

Identification and Characterization of this compound Metabolites (e.g., 4-hydroxy praziquantel)

The primary metabolic pathway for praziquantel is hydroxylation, leading to the formation of mono- and dihydroxylated products. psu.ac.th The main metabolite in humans is trans-4-hydroxypraziquantel. oup.comoup.compsu.ac.th

Metabolic studies have identified numerous metabolites of praziquantel, including eight mono-oxidized, two dehydrogenated mono-oxidized, three di-oxidized, and four glucuronide metabolites. plos.orgplos.org The formation of these metabolites is enantioselective. nih.gov While (R)-PZQ is primarily metabolized to cis- and trans-4-OH-PZQ, (S)-PZQ is metabolized to a greater extent into other mono- or dihydroxylated forms. researchgate.netasm.org Studies in swine have shown that the plasma concentrations of the metabolites trans-4-OH-PZQ and cis-4-OH-PZQ are significantly higher than that of the parent drug. acs.org

Enantioselective Metabolism of Praziquantel

The differential handling of the (R)- and (S)-enantiomers by the body is a key feature of praziquantel's pharmacokinetics. This enantioselectivity is evident in its metabolism, leading to different metabolic profiles and plasma concentrations for each enantiomer. oup.comnih.gov

The reason for this stereoselective metabolism lies in the different affinities of the enantiomers for the active sites of the various CYP enzymes. nih.gov For instance, (S)-PZQ has a lower Michaelis-Menten constant (Kₘ) for CYP3A4 compared to (R)-PZQ, indicating a higher binding affinity for this enzyme. nih.gov This leads to a more rapid metabolism of (S)-PZQ by CYP3A4. researchgate.net

As a result of this enantioselective metabolism, the plasma concentration of this compound is often found to be higher than that of (R)-Praziquantel after administration of the racemic mixture. nih.govacs.org

Drug-Drug Interaction Studies Affecting this compound Pharmacokinetics

The metabolism of this compound via CYP enzymes, particularly CYP3A4 and CYP2C19, makes it susceptible to interactions with other drugs that induce or inhibit these enzymes. oup.com

Interactions with CYP Inducers and Inhibitors (e.g., Ketoconazole (B1673606), Piperaquine)

CYP Inhibitors:

Co-administration of praziquantel with potent inhibitors of CYP3A4 can significantly increase its plasma concentration. pdr.netrxlist.com

Ketoconazole: A strong inhibitor of CYP3A4, ketoconazole has been shown to increase the bioavailability of praziquantel. nih.govplos.orgresearchgate.net One study found that ketoconazole selectively increased the area under the curve (AUC) of (S)-PZQ by 68%, while only increasing the AUC of (R)-PZQ by 9%. researchgate.net This preferential effect on the (S)-enantiomer is consistent with the major role of CYP3A4 in its metabolism. researchgate.net Another study reported that co-administration of ketoconazole led to a 75% increase in the relative bioavailability of praziquantel. nih.govplos.org

Piperaquine: The antimalarial drug dihydroartemisinin-piperaquine has been reported to increase the systemic exposure of praziquantel. researchgate.netresearchgate.net A study in children infected with Schistosoma mansoni found that co-administration of dihydroartemisinin-piperaquine significantly increased the Cmax and AUC of both (R)- and this compound. researchgate.net

CYP Inducers:

Conversely, drugs that induce CYP enzymes can decrease the plasma concentration of praziquantel, potentially reducing its therapeutic efficacy. hres.ca Strong inducers of cytochrome P450, such as rifampin, are contraindicated with praziquantel as they may lead to sub-therapeutic levels of the drug. hres.ca

Table 1: Key Pharmacokinetic Parameters of Praziquantel and its Metabolites in Swine Data from a study involving a single oral dose of 70 mg/kg bw PZQ to swine. acs.org

| Analyte | Cmax (ng/mL) | Tmax (h) |

|---|---|---|

| Praziquantel (PZQ) | 212.3 | 0.44 |

| trans-4-OH-PZQ | 1804.5 | 13.6 |

| cis-4-OH-PZQ | 424.6 | 11.2 |

Excretion Pathways of this compound and its Metabolites

This compound, along with its various metabolites, is predominantly eliminated from the body via the kidneys, with a smaller portion excreted through feces. drugbank.comhilarispublisher.comnih.gov Research indicates that approximately 70-80% of an administered dose of praziquantel is excreted in the urine within 24 hours. wikipedia.orgdrugs.com Over a period of four days, more than 80% of the dose is eliminated through renal pathways, with 90% of this occurring within the first 24 hours. hres.ca Less than 0.1% of the dose is excreted as the unchanged drug in urine. wikipedia.orgdrugs.com

The primary form of excretion is as metabolites, with the parent compound accounting for a very small fraction of the total amount eliminated. drugbank.comdrugs.comfda.gov The main metabolites found in urine are hydroxylated degradation products of praziquantel. hres.ca Studies in mice have identified numerous phase I and phase II metabolites in both urine and feces 24 hours after administration, with major metabolic reactions including oxidation, dehydrogenation, and glucuronidation. nih.gov

While the renal route is the main pathway, biliary excretion also plays a role. wikipedia.org Praziquantel is metabolized in the liver and then excreted into the bile, which then enters the digestive tract. wikipedia.org This biliary excretion contributes to the portion of the drug and its metabolites that are ultimately eliminated in the feces. hilarispublisher.comnih.gov

The elimination half-life of praziquantel metabolites is estimated to be between 4 and 5 hours. wikipedia.org In individuals with impaired renal function, the excretion of praziquantel and its metabolites may be delayed, although accumulation of the unchanged drug is not expected. drugs.comfda.govefda.gov.et

The table below summarizes the primary excretion routes for this compound and its metabolites.

| Excretion Pathway | Percentage of Dose | Timeframe | Form of Excreted Compound |

| Renal (Urine) | 70-80% | 24 hours | Primarily metabolites (<0.1% unchanged) |

| >80% | 4 days | Primarily metabolites | |

| Fecal | Remainder | - | Metabolites |

A study comparing the pharmacokinetics of praziquantel enantiomers in patients infected with Opisthorchis viverrini provided detailed insights into the disposition of (S)-PZQ and its metabolites. The results, summarized in the table below, highlight the significantly higher exposure and longer half-life of the main metabolite compared to the parent enantiomers.

| Analyte | Cmax (μg/ml) | AUC0–24h (μg/ml*h) | t1/2 (h) | Tmax (h) |

| (R)-PZQ | - | 1.1 | 1.1 | 7 |

| (S)-PZQ | 0.9 | 9.0 | - | 7 |

| R-trans-4-OH-PZQ (Metabolite) | - | 188.7 | 6.4 | 8.7 |

| Data from a study in Opisthorchis viverrini-infected patients. nih.gov |

Drug Resistance Mechanisms and the Role of S Praziquantel

Molecular Basis of Praziquantel (B144689) Resistance in Schistosomes

The mechanisms by which schistosomes develop resistance to praziquantel are complex and multifactorial. Key areas of research have focused on alterations in the drug's primary target, increased drug efflux, and changes in the parasite's metabolic processes.

Recent breakthroughs have identified the primary molecular target of praziquantel in Schistosoma mansoni as a specific transient receptor potential (TRP) ion channel, designated Sm.TRPMPZQ. biomedcentral.combiorxiv.orgresearchgate.net This channel is a calcium-permeable cation channel that, when activated by praziquantel, causes a massive influx of Ca2+ into the parasite. biorxiv.org This influx leads to sustained muscle contraction, spastic paralysis, and damage to the worm's outer layer (tegument), ultimately resulting in death and clearance by the host immune system. frontiersin.orgresearchgate.net

The Sm.TRPMPZQ channel exhibits distinct stereoselectivity, responding much more potently to the (R)-enantiomer of praziquantel. researchgate.netpnas.org (R)-PZQ activates the channel at nanomolar concentrations, consistent with therapeutic effects. biorxiv.org In contrast, (S)-PZQ can also activate the channel but with slower kinetics and at significantly higher concentrations. biorxiv.orgbiorxiv.org

Resistance to praziquantel is strongly associated with changes in this ion channel. frontiersin.org Key mechanisms include:

Reduced Gene Expression: Praziquantel-resistant schistosomes show a significant reduction in the expression of the Sm.TRPMPZQ gene compared to sensitive parasites. frontiersin.org This is particularly evident in adult male worms from resistant populations. frontiersin.org Lower expression of the target channel means fewer channels are available for the drug to act upon, thereby diminishing its effect.

Genetic Mutations: Variations within the Sm.TRPMPZQ gene itself are a critical factor in resistance. biomedcentral.com Studies have identified specific single nucleotide polymorphisms (SNPs) and other mutations that can decrease or completely abolish the channel's sensitivity to praziquantel. biomedcentral.compnas.org For instance, mutations within the drug's binding pocket on the channel can prevent praziquantel from effectively docking and activating it. pnas.org One study identified a nonsense mutation in some parasites that results in a truncated, non-functional protein lacking the praziquantel binding site. researchgate.net

| Genetic Alteration in Sm.TRPMPZQ | Observed Effect on Praziquantel Sensitivity | Reference(s) |

| Reduced gene expression | Decreased overall sensitivity to PZQ in resistant worm populations. | frontiersin.org |

| Nonsense mutation | Results in a truncated protein with no PZQ binding site, leading to loss of sensitivity. | researchgate.net |

| Mutations in the VSLD binding pocket | Can cause a complete loss of sensitivity to PZQ. | biomedcentral.compnas.org |

| Natural variation (D1677E) in TRP helix | Ablates sensitivity to PZQ while not affecting other channel activators. | pnas.org |

Data table based on research findings.

Another significant mechanism of drug resistance involves the active removal of the drug from the parasite's cells, a process mediated by ATP-binding cassette (ABC) transporters. asm.orgnih.gov These proteins function as efflux pumps, using energy from ATP hydrolysis to expel a wide range of toxins and xenobiotics, including therapeutic drugs. nih.govplos.org

In schistosomes, several ABC transporters, such as P-glycoprotein (Pgp) and Multidrug Resistance-associated Proteins (MRPs), have been implicated in praziquantel resistance. asm.org The evidence for their role includes:

Increased Expression in Less Susceptible Stages: Juvenile schistosomes, which are naturally less susceptible to praziquantel than adult worms, have significantly higher numbers of ABC transporters. plos.orgliberty.edu This suggests that these transporters play a protective role by pumping the drug out before it can reach its target.

Induction by Praziquantel: Exposure to praziquantel can induce the transcription of genes encoding ABC transporters in juvenile worms, further enhancing their ability to resist the drug. plos.org

Inhibition of Transporters Increases Sensitivity: Laboratory studies have shown that chemically inhibiting the function of ABC transporters makes both adult and juvenile schistosomes more susceptible to praziquantel. a-z.luresearchgate.net When co-administered with transporter inhibitors, normally refractory juvenile worms become paralyzed by praziquantel. plos.orga-z.lu Using a fluorescently labeled version of the active enantiomer, (R)-PZQ-BODIPY, researchers confirmed that inhibiting these pumps leads to higher retention of the drug within the worm. researchgate.net

| ABC Transporter Family Member | Proposed Role in Praziquantel Resistance | Reference(s) |

| ABCB1 (P-glycoprotein / SMDR2) | Efflux of praziquantel from parasite cells. Increased expression is linked to reduced susceptibility. PZQ is a likely substrate for this transporter. | asm.orgplos.org |

| ABCC (MRP / SmMRP1) | Efflux of praziquantel. Transcript levels can be increased in response to PZQ exposure. | asm.orgplos.org |

| ABCG (BCRP) | Contributes to drug efflux. Inhibition of this family can increase PZQ sensitivity in juvenile worms. | plos.org |

Data table based on research findings.

A third potential mechanism of resistance is enhanced drug metabolism by the parasite. frontiersin.org The theory suggests that resistant worms may be able to detoxify and clear praziquantel more efficiently than susceptible worms. frontiersin.org Praziquantel metabolism is complex and enantioselective, primarily carried out by cytochrome P450 (CYP) enzymes in the host. plos.orgnih.gov While much is known about host metabolism, less is understood about the specific metabolic changes within the parasite itself that could confer resistance. nih.gov It is known that the two enantiomers, (R)-PZQ and (S)-PZQ, are metabolized differently, with distinct CYP enzymes showing different catalytic activities towards each. nih.gov However, a direct link between a specific metabolic profile in the parasite and a stable resistance phenotype remains an area for further investigation.

Impact of (S)-Praziquantel on Resistance Development

The standard clinical formulation of praziquantel is a racemic mixture, meaning it contains equal parts of (R)-PZQ and (S)-PZQ. frontiersin.org Crucially, the two enantiomers are not pharmacologically equivalent. The vast majority of the desired anti-schistosomal activity comes from (R)-PZQ. frontiersin.orgplos.org

In-depth studies comparing the two enantiomers have revealed the following:

This compound is significantly less active: Against adult S. mansoni in vitro, the 50% inhibitory concentration (IC50) for (R)-PZQ is 0.02 µg/mL, whereas for (S)-PZQ it is 5.85 µg/mL—nearly 300 times higher. asm.org Similarly, against newly transformed schistosomula, the IC50 for (S)-PZQ is over 1,000 times higher than for (R)-PZQ. nih.gov

Poor in vivo efficacy: In infected mice, a single oral dose of (R)-PZQ resulted in a 100% reduction in worm burden, while the same dose of (S)-PZQ achieved only a 19% reduction. asm.org Worms treated with (S)-PZQ also showed only a temporary shift to the liver before returning to their original location in the mesenteric veins. asm.org

Given its low intrinsic activity, this compound is unlikely to be a direct driver of resistance by exerting selective pressure. Instead, its impact is more indirect. Because it constitutes half of the administered dose without contributing meaningfully to the therapeutic effect, its presence effectively dilutes the active (R)-PZQ component. plos.orgasm.org This lower effective concentration of the active drug could potentially favor the survival of less-sensitive parasites that might otherwise be killed by a higher, more potent dose of pure (R)-PZQ. This has led to research into the use of enantiopure (R)-PZQ as a potential improvement over the current racemic formulation. liberty.edu

Interestingly, one study noted that a successful cure in children was paradoxically associated with high plasma levels of (S)-PZQ. frontiersin.org This has led to speculation that (S)-PZQ may have an undiscovered mode of action, perhaps by affecting vascular tone in the host to help dislodge the parasites, but this remains a hypothesis. frontiersin.org

Development of Molecular Markers for Praziquantel Resistance Detection

The identification of the Sm.TRPMPZQ channel as the primary drug target has been a major step forward for monitoring drug resistance. frontiersin.org Knowledge of the genetic basis of resistance allows for the development of molecular markers that can be used to survey parasite populations in the field for the presence and frequency of resistance-conferring alleles. biomedcentral.comfrontiersin.org

Potential molecular markers for praziquantel resistance include:

SNPs in the Sm.TRPMPZQ gene: Specific point mutations in the gene that are statistically associated with a resistant phenotype can be used as direct markers. biomedcentral.com

Gene Expression Levels: Monitoring the transcript levels of Sm.TRPMPZQ or key ABC transporter genes (like SMDR2) could serve as an indirect marker, as reduced expression of the target or increased expression of efflux pumps is a hallmark of resistance. plos.orga-z.lu

The development of reliable, field-applicable diagnostic tools to detect these molecular markers is an active area of research. cambridge.org Such tools would be invaluable for public health programs, enabling surveillance of drug efficacy and the early detection of emerging resistance, which would help preserve the utility of praziquantel for as long as possible.

Advanced Formulation and Drug Delivery Research for S Praziquantel

Nanotechnology-Based Drug Delivery Systems for Praziquantel (B144689)

Nanotechnology-based drug delivery systems utilize carriers on the nanometer scale to encapsulate or load drugs, offering numerous advantages like improved solubility, controlled release, and targeted delivery. nih.govresearchgate.net For praziquantel, research has predominantly explored lipid-based, polymeric, and inorganic nanocarriers. tandfonline.comresearchgate.net These systems can protect the drug from degradation, modify its pharmacokinetic profile, and enhance its interaction with the target parasite. researchgate.net

Lipid-based nanocarriers are particularly well-suited for lipophilic drugs like praziquantel. researchgate.net Their lipid composition can improve oral bioavailability by facilitating absorption through the lymphatic pathway, thereby bypassing the extensive first-pass metabolism in the liver. researchgate.net

Liposomes : These are vesicles composed of one or more phospholipid bilayers. ascendiacdmo.comnih.gov Encapsulating praziquantel within liposomes can enable site-specific delivery to the liver, a primary location of adult schistosomes, and provide a sustained-release profile. nih.gov Studies have shown that liposomal praziquantel formulations significantly increase the survival rate in infected mice compared to the free drug. nih.gov

Solid Lipid Nanoparticles (SLNs) : SLNs are colloidal carriers with a solid lipid core matrix. ascendiacdmo.comnih.gov They combine the advantages of polymeric nanoparticles and lipid emulsions, offering high stability, controlled release, and the potential for large-scale production. nih.govd-nb.info SLNs loaded with praziquantel have demonstrated significantly enhanced oral bioavailability—up to 4.1-fold higher than conventional tablets in one study—and a prolonged mean residence time in the body. ingentaconnect.com This sustained exposure is crucial for efficacy against different developmental stages of the parasite. d-nb.infoellinikahoaxes.gr Research using hydrogenated castor oil-based SLNs also showed a remarkable 14.9-fold increase in bioavailability after oral administration. ellinikahoaxes.gr

Nanoemulsions : These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. ascendiacdmo.com A specific type, the self-nanoemulsifying drug delivery system (SNEDDS), is a mixture of oils, surfactants, and co-solvents that spontaneously forms a nanoemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluid. acs.org SNEDDS formulations of praziquantel have been shown to increase the drug's dissolution rate and provide a sustained release. acs.org This approach is promising for overcoming solubility issues and can also help mask the drug's bitter taste, a key advantage for pediatric use. acs.org

Table 1: Comparison of Lipid-Based Nanocarriers for Praziquantel

| Carrier Type | Description | Key Research Findings for Praziquantel | Citations |

|---|---|---|---|

| Liposomes | Vesicles with a phospholipid bilayer structure. | Enables site-specific liver targeting; provides sustained release; increases survival rates in animal models. | nih.govresearchgate.net |

| Solid Lipid Nanoparticles (SLNs) | Colloidal particles with a solid lipid core. | Significantly enhances oral bioavailability (2.6 to 14.9-fold increase); prolongs drug residence time; allows controlled release. | d-nb.infoingentaconnect.comellinikahoaxes.gr |

| Nanoemulsions (SNEDDS) | Isotropic mixture of oil, surfactant, and drug that forms a nanoemulsion in vivo. | Improves dissolution rate and solubility; offers sustained release; potential to mask bitter taste. | researchgate.netacs.org |

Alongside lipid-based systems, polymeric and inorganic nanoparticles have been investigated as delivery vehicles for praziquantel. tandfonline.com

Polymeric Nanoparticles : These are prepared from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan. researchgate.net They are versatile systems for controlling drug release and improving stability. Research has explored various polymeric nanostructures for praziquantel delivery, often showing enhanced anthelmintic effects compared to the conventional drug. tandfonline.com

Inorganic Carrier Systems : Nanomaterials based on inorganic particles are noted for their high stability, biocompatibility, and hydrophilic nature. tandfonline.com Clay minerals, such as montmorillonite (B579905) (MMT), have been used as a carrier for praziquantel. asm.orgmdpi.com A PZQ-MMT nanoformulation demonstrated a controlled release rate and improved the drug's dissolution. asm.org This resulted in higher efficacy in infected mice, with the dose required to kill 50% of worms being reduced by more than threefold compared to standard praziquantel, which was attributed to enhanced bioavailability. asm.org

Strategies for Enhanced Oral Bioavailability and Controlled Release

Praziquantel is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high membrane permeability but low aqueous solubility. nih.govmdpi.com Therefore, its rate of absorption after oral administration is limited by how quickly it can dissolve in the gastrointestinal fluids. nih.gov Key strategies to overcome this limitation include nanocarrier systems and amorphous solid dispersions.

Nanocarrier-Mediated Enhancement : As detailed previously, encapsulating praziquantel in nanocarriers like SLNs or MMT clay significantly improves its dissolution and absorption. ingentaconnect.comasm.org SLNs can increase the area under the plasma concentration-time curve (AUC), a measure of total drug exposure, by a factor of 4.1, while extending the drug's mean residence time. ingentaconnect.com This is achieved by improving the dissolution rate and potentially by promoting lymphatic uptake, which bypasses the liver's first-pass effect. researchgate.net

Amorphous Solid Dispersions (ASDs) : Another effective strategy is to convert the crystalline form of the drug into a higher-energy amorphous state. nih.gov ASDs are formulations where the drug is dispersed within a polymer matrix. This prevents recrystallization and allows for a much faster dissolution rate compared to the stable crystalline form. acs.orgnih.gov Studies creating ASDs of (R)-Praziquantel with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS-MF) have shown a six-fold increase in drug release compared to commercial tablets. acs.org This approach is highly effective for improving the release profile of the therapeutically active enantiomer. acs.orgnih.gov

Table 2: Strategies to Enhance Praziquantel's Oral Bioavailability

| Strategy | Mechanism of Action | Example/Outcome | Citations |

|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Increases surface area for dissolution; promotes lymphatic absorption to bypass first-pass metabolism. | 4.1-fold increase in AUC compared to conventional tablets. | ingentaconnect.com |

| Inorganic Clay Nanoformulation | Decreases drug crystallinity and reduces particle size, leading to a controlled release and improved dissolution. | 3-fold reduction in the effective dose (ED₅₀) in animal models due to improved bioavailability. | asm.org |

| Amorphous Solid Dispersions (ASDs) | Converts the drug from a stable crystalline form to a more soluble amorphous state within a polymer matrix. | Up to a 6-fold increase in the drug release profile for (R)-Praziquantel compared to commercial tablets. | acs.orgnih.gov |

Innovative Formulations for Specific Patient Populations (e.g., pediatric formulations)

A major challenge in treating schistosomiasis is the lack of a suitable formulation for preschool-aged children, who are a significant and vulnerable patient population. pediatricpraziquantelconsortium.orgastellas.com The existing 600 mg tablets are large, difficult to swallow, and have a bitter taste, leading to imprecise dosing when crushed and poor compliance. frontiersin.orgresearchgate.net

To address this unmet need, the Pediatric Praziquantel Consortium, an international public-private partnership, has developed a new pediatric formulation of arpraziquantel ((R)-Praziquantel). pediatricpraziquantelconsortium.orgastellas.com This innovative formulation is an orally dispersible tablet (ODT) containing 150 mg of the active enantiomer. frontiersin.orgastellas.com

Key features of this pediatric formulation include:

Enantiomer-Pure : It contains only the active (R)-Praziquantel (arpraziquantel), eliminating the inactive (S)-enantiomer which contributes significantly to the bitter taste. frontiersin.orgpediatricpraziquantelconsortium.org

Improved Palatability : The removal of the (S)-enantiomer and the use of formulation technology have resulted in a more palatable tablet for young children. pediatricpraziquantelconsortium.orgastellas.com

Orally Dispersible : The tablet is designed to be small and dissolve easily with or without water, which is ideal for infants and preschool-aged children. frontiersin.orgastellas.com

Climate Stability : The formulation is optimized to remain stable in the hot and humid climates common in regions where schistosomiasis is endemic. astellas.com

Phase II and III clinical trials have confirmed a favorable efficacy and safety profile for this new arpraziquantel ODT in children aged 3 months to 6 years. frontiersin.orgpediatricpraziquantelconsortium.org Following a positive scientific opinion from the European Medicines Agency (EMA) in 2023, efforts are now underway to make this child-friendly treatment widely available in endemic countries. astellas.comwho.int

Toxicological and Safety Research of S Praziquantel in Preclinical Models

In Vitro Genotoxicity Studies (e.g., on human blood lymphocytes)

Studies on racemic Praziquantel (B144689) have shown conflicting results regarding its genotoxicity. While initial tests across various systems including bacteria, yeast, and mammalian cells did not indicate genotoxic risk, later investigations have provided different findings. doi.orghilarispublisher.comresearchgate.net Some monitoring studies in humans and pigs treated with racemic Praziquantel have shown an increased frequency of hyperploid lymphocytes and structural chromosomal aberrations, although this effect was not observed in all treated individuals. doi.orgresearchgate.net In vitro, racemic Praziquantel has been shown to induce micronuclei in Syrian hamster embryonic (SHE) cells and in the lymphocytes of some individuals. doi.orgresearchgate.net

More specific research into the enantiomers has revealed differences in their cytotoxic profiles. A 2016 study evaluated the cytotoxicity of (S)-Praziquantel and (R)-Praziquantel on several human cell lines. The findings demonstrated that this compound is the more cytotoxic enantiomer. nih.govnih.gov It exhibited higher cytotoxicity against normal human liver cells (L-02) and human neuroblastoma cells (SH-SY5Y) compared to its (R)-isomer. nih.gov In contrast, (R)-Praziquantel showed negligible cytotoxicity against most of the tested normal cell lines. nih.gov This suggests that the (S)-enantiomer is the principal contributor to the cytotoxicity observed with racemic Praziquantel. nih.gov

Table 1: Comparative In Vitro Cytotoxicity of Praziquantel Enantiomers This table summarizes findings from a study evaluating the cytotoxic effects of this compound and (R)-Praziquantel on various human cell lines.

| Cell Line | Cell Type | Finding for this compound | Finding for (R)-Praziquantel | Reference |

| L-02 | Normal Human Liver | Higher cytotoxicity observed. | Lower cytotoxicity observed. | nih.gov |

| SH-SY5Y | Human Neuroblastoma | Higher cytotoxicity observed. | Lower cytotoxicity observed. | nih.gov |

| HUVEC | Human Umbilical Vein Endothelial | Cytotoxicity observed. | Negligible cytotoxicity observed. | nih.gov |

| Raw264.7 | Macrophage | Inhibited proliferation with moderate toxicity at higher concentrations. | Promoted proliferation at lower concentrations; no toxicity observed. | nih.gov |

Mutagenicity and Carcinogenicity Assessments in Animal Models

Long-term carcinogenicity studies of racemic Praziquantel have been conducted in rats and Syrian hamsters. drugbank.comnih.gov These studies generally did not reveal a carcinogenic effect. drugbank.comnih.govwho.int In one study, Sprague-Dawley rats and golden hamsters received the compound for 104 and 80 weeks, respectively, with no indication of carcinogenic potential. nih.govwho.int However, another report noted that in hamsters, Praziquantel might be considered a weak carcinogen due to a slight increase in malignant tumors in female animals. who.int

Table 2: Carcinogenicity Studies of Racemic Praziquantel in Animal Models This table outlines the key findings from long-term carcinogenicity assessments.

| Animal Model | Study Duration | Finding | Reference |

| Rats | 104 weeks | Not considered carcinogenic. | nih.govwho.intwho.int |

| Golden (Syrian) Hamsters | 80 weeks | No carcinogenic action. | nih.govnih.govwho.int |

| Golden (Syrian) Hamsters | Not Specified | Considered a possible weak carcinogen in females. | who.int |

Reproductive Performance Studies in Animal Models

The effects of racemic Praziquantel on reproductive performance have been evaluated in several animal models. Studies in rats and rabbits did not find evidence of impaired fertility or harm to the fetus. drugbank.commedsafe.govt.nzefda.gov.et A study in rats that continued for two generations (F2) showed that Praziquantel did not disturb the reproductive process. nih.govnih.gov Furthermore, specific teratogenicity studies in mice, rats, and rabbits did not reveal any teratogenic effects. nih.govnih.govwho.int

However, effects on fetal viability have been observed at high administration levels. In pregnant rats, fetal death and fetal resorption were reported when high doses of Praziquantel were administered between the 6th and 10th day of gestation. doi.orgresearchgate.net Another study noted an increased rate of abortion in rats given a high single dose. who.intmedsafe.govt.nzefda.gov.et

Table 3: Reproductive and Developmental Toxicity Studies of Racemic Praziquantel This table summarizes the results of reproductive performance assessments in various preclinical models.

| Animal Model | Study Type | Key Finding | Reference |

| Rats | Fertility & General Reproduction | No effect on fertility or general reproductive performance. | drugbank.com |

| Rats | Multi-generational (F2) | No disturbance to the reproductive process. | nih.govnih.gov |

| Rats | Teratogenicity | No evidence of teratogenic effects. | nih.govnih.govwho.int |

| Rabbits | Teratogenicity | No evidence of teratogenic effects. | drugbank.comnih.govnih.govwho.int |

| Mice | Teratogenicity | No evidence of teratogenic effects. | nih.govnih.govwho.int |

| Rats | Developmental Toxicity | Fetal death and resorption observed at high doses. | doi.orgresearchgate.net |

| Rats | Developmental Toxicity | Increased abortion rate observed at high single doses. | who.intmedsafe.govt.nzefda.gov.et |

Global Health Research and Implementation Science on S Praziquantel

Role of Pediatric Praziquantel (B144689) Consortium in Developing (R)-PZQ (Levopraziquantel) for Pediatric Use

Schistosomiasis, a parasitic disease caused by blood flukes, affects over 250 million people, with children being particularly vulnerable. infontd.orgpharmaexcipients.com The standard treatment, praziquantel, has long been available as a large, bitter-tasting tablet suitable for adults and school-aged children, but not for preschool-aged children (under 6 years old). merckgroup.comlygature.org This created a significant treatment gap for approximately 10% of the infected population. nih.gov To address this unmet medical need, the Pediatric Praziquantel Consortium was established in July 2012 as an international, non-profit, public-private partnership. merckgroup.comemdgroup.com The Consortium's primary mission is to develop, register, and provide access to a suitable pediatric praziquantel formulation for treating schistosomiasis in children aged 3 months to 6 years. pediatricpraziquantelconsortium.orgpediatricpraziquantelconsortium.org

The existing praziquantel formulation is a racemate, a mixture of two mirror-image molecules called enantiomers: (R)-praziquantel (levopraziquantel or L-PZQ) and (S)-praziquantel (dextropraziquantel or D-PZQ). merckgroup.comlygature.org Crucially, only the (R)-praziquantel enantiomer is pharmacologically active against the parasite. merckgroup.comemdgroup.com The this compound enantiomer is inactive and is a major contributor to the drug's bitter taste, which makes administration to young children difficult. merckgroup.comemdgroup.com

Recognizing this, the Consortium focused its research and development on creating a new pediatric formulation. Two main candidates were developed and tested: one based on the traditional racemic mixture and another using the enantiopure (R)-praziquantel. merckgroup.comnih.gov After clinical trials, the formulation with (R)-praziquantel, named arpraziquantel, was selected to be pursued for registration. lygature.orgemdgroup.com This new formulation consists of small, 150 mg orally dispersible tablets with improved taste, which can be dissolved in water, making them easier to administer to infants and toddlers. merckgroup.comnih.gov

The development program has been a multi-step process, involving preclinical development, a full Phase I-III clinical trial program, and regulatory submission. pediatricpraziquantelconsortium.orgpediatricpraziquantelconsortium.org The Consortium submitted its regulatory application to the European Medicines Agency (EMA) in late 2022 and received a positive scientific opinion in December 2023. pediatricpraziquantelconsortium.org This was followed by WHO prequalification in May 2024, marking a critical step towards making the new treatment available in endemic countries. lygature.orgpediatricpraziquantelconsortium.org

Below is a table summarizing the key entities involved in the Pediatric Praziquantel Consortium and their roles.

| Partner | Role in the Consortium |

| Merck KGaA | Leads the program, provides expertise in praziquantel, and is responsible for clinical development, manufacturing, and regulatory aspects. merckgroup.comemdgroup.com |

| Astellas Pharma Inc. | Developed the new pediatric formulations and provides expertise on pediatric clinical development and pharmacokinetic modeling. emdgroup.com |

| Swiss Tropical and Public Health Institute | Offers expertise in parasitology and clinical research in endemic areas. |

| Lygature | Provides program management and coordination. lygature.org |

| Farmanguinhos | A Brazilian governmental pharmaceutical laboratory, involved in potential local production and distribution. |

| Bill & Melinda Gates Foundation | Provides financial support. emdgroup.com |

| Global Health Innovative Technology Fund (GHIT) | Provides financial support. emdgroup.com |

| European & Developing Countries Clinical Trials Partnership (EDCTP) | Provides financial support. emdgroup.com |

Implementation Research for New Praziquantel Formulations in Endemic Areas

The successful development of a new pediatric formulation of praziquantel is a major scientific achievement, but its ultimate public health impact depends on effective implementation in schistosomiasis-endemic areas. pediatricpraziquantelconsortium.org The World Health Organization (WHO) has set a goal for the elimination of schistosomiasis as a public health problem by 2030, with mass drug administration (MDA) of praziquantel as a core strategy. infontd.org The availability of a pediatric formulation allows for the expansion of these MDA programs to include preschool-aged children, a previously untreated group. infontd.orgnih.gov

Implementation research is crucial to ensure that the new formulation, arpraziquantel, reaches the children who need it. This field of study focuses on understanding and addressing the practical challenges of introducing new health interventions into real-world settings. The Pediatric Praziquantel Consortium is actively developing an access strategy that includes exploring new procurement models and conducting implementation research. pediatricpraziquantelconsortium.org The goal is to ensure the new pediatric treatment is available free of charge to young patients in need. pediatricpraziquantelconsortium.org

Key areas of implementation research for the new praziquantel formulation include:

Supply Chain and Logistics: Ensuring the new tablets can be effectively distributed and stored in resource-limited settings, considering factors like tropical climates. emdgroup.com

Health System Integration: Integrating the treatment of preschool-aged children into existing primary healthcare and MDA platforms.